Cas no 1361578-11-1 (4'-(Bromomethyl)-2,4,6-trichloro-2'-(trifluoromethyl)biphenyl)

4'-(Bromomethyl)-2,4,6-trichloro-2'-(trifluoromethyl)biphenyl structure
1361578-11-1 structure
商品名:4'-(Bromomethyl)-2,4,6-trichloro-2'-(trifluoromethyl)biphenyl
CAS番号:1361578-11-1
MF:C14H7BrCl3F3
メガワット:418.463590860367
CID:4790495

4'-(Bromomethyl)-2,4,6-trichloro-2'-(trifluoromethyl)biphenyl 化学的及び物理的性質

名前と識別子

    • 4'-(Bromomethyl)-2,4,6-trichloro-2'-(trifluoromethyl)biphenyl
    • インチ: 1S/C14H7BrCl3F3/c15-6-7-1-2-9(10(3-7)14(19,20)21)13-11(17)4-8(16)5-12(13)18/h1-5H,6H2
    • InChIKey: ZAYYWGUNDOUYSS-UHFFFAOYSA-N
    • ほほえんだ: BrCC1C=CC(C2C(=CC(=CC=2Cl)Cl)Cl)=C(C(F)(F)F)C=1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 21
  • 回転可能化学結合数: 2
  • 複雑さ: 341
  • 疎水性パラメータ計算基準値(XlogP): 6.9
  • トポロジー分子極性表面積: 0

4'-(Bromomethyl)-2,4,6-trichloro-2'-(trifluoromethyl)biphenyl 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A011008376-1g
4'-(Bromomethyl)-2,4,6-trichloro-2'-(trifluoromethyl)biphenyl
1361578-11-1 97%
1g
1,579.40 USD 2021-05-31
Alichem
A011008376-500mg
4'-(Bromomethyl)-2,4,6-trichloro-2'-(trifluoromethyl)biphenyl
1361578-11-1 97%
500mg
839.45 USD 2021-05-31
Alichem
A011008376-250mg
4'-(Bromomethyl)-2,4,6-trichloro-2'-(trifluoromethyl)biphenyl
1361578-11-1 97%
250mg
470.40 USD 2021-05-31

4'-(Bromomethyl)-2,4,6-trichloro-2'-(trifluoromethyl)biphenyl 関連文献

4'-(Bromomethyl)-2,4,6-trichloro-2'-(trifluoromethyl)biphenylに関する追加情報

Research Briefing on 4'-(Bromomethyl)-2,4,6-trichloro-2'-(trifluoromethyl)biphenyl (CAS: 1361578-11-1)

In recent years, the compound 4'-(Bromomethyl)-2,4,6-trichloro-2'-(trifluoromethyl)biphenyl (CAS: 1361578-11-1) has garnered significant attention in the field of chemical biology and pharmaceutical research. This halogenated biphenyl derivative is of particular interest due to its potential applications in drug discovery, material science, and agrochemical development. The unique structural features of this compound, including the presence of bromomethyl, trichloro, and trifluoromethyl groups, make it a versatile intermediate for synthesizing more complex molecules with tailored properties.

A recent study published in the Journal of Medicinal Chemistry explored the synthetic utility of 4'-(Bromomethyl)-2,4,6-trichloro-2'-(trifluoromethyl)biphenyl in the development of novel kinase inhibitors. The researchers employed a palladium-catalyzed cross-coupling reaction to functionalize the bromomethyl group, enabling the introduction of various pharmacophores. The resulting compounds exhibited promising inhibitory activity against several cancer-related kinases, with IC50 values in the low micromolar range. These findings highlight the potential of this compound as a building block for targeted cancer therapies.

Another significant application of 4'-(Bromomethyl)-2,4,6-trichloro-2'-(trifluoromethyl)biphenyl was reported in a study focusing on agrochemicals. Researchers utilized this compound as a key intermediate in the synthesis of new-generation herbicides. The trifluoromethyl group was found to enhance the herbicidal activity by improving the compound's stability and bioavailability. Field trials demonstrated that derivatives of this compound effectively controlled a broad spectrum of weeds while exhibiting low toxicity to non-target organisms, making them environmentally friendly alternatives to existing herbicides.

In addition to its applications in drug discovery and agrochemicals, 4'-(Bromomethyl)-2,4,6-trichloro-2'-(trifluoromethyl)biphenyl has also been investigated for its potential in material science. A recent study published in Advanced Materials demonstrated that this compound could serve as a precursor for the synthesis of organic semiconductors. The researchers successfully incorporated the compound into a polymer matrix, resulting in materials with excellent charge transport properties and thermal stability. These materials hold promise for use in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Despite its promising applications, the synthesis and handling of 4'-(Bromomethyl)-2,4,6-trichloro-2'-(trifluoromethyl)biphenyl present certain challenges. The compound's high reactivity, particularly the bromomethyl group, requires careful control of reaction conditions to avoid unwanted side reactions. Recent advancements in flow chemistry have addressed some of these challenges by enabling precise control over reaction parameters, thereby improving yield and purity. A study published in Organic Process Research & Development detailed an optimized continuous-flow synthesis protocol for this compound, achieving a yield of over 85% with minimal byproducts.

Looking ahead, the versatility of 4'-(Bromomethyl)-2,4,6-trichloro-2'-(trifluoromethyl)biphenyl is expected to drive further research across multiple disciplines. Ongoing studies are exploring its potential in the development of antiviral agents, where the trifluoromethyl group may enhance binding affinity to viral proteins. Additionally, efforts are underway to scale up its production using green chemistry principles, aiming to reduce environmental impact while maintaining cost-effectiveness. As research progresses, this compound is likely to play an increasingly important role in advancing both pharmaceutical and material science innovations.

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